molecular formula C13H13N B3065719 2-Ethyl-6-phenylpyridine CAS No. 59239-12-2

2-Ethyl-6-phenylpyridine

Cat. No. B3065719
CAS RN: 59239-12-2
M. Wt: 183.25 g/mol
InChI Key: QVTQLTAYLIBTTF-UHFFFAOYSA-N
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Description

2-Ethyl-6-phenylpyridine is a chemical compound with the molecular formula C13H13N . It is structurally related to pyridine, a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-6-phenylpyridine consists of a pyridine ring substituted with an ethyl group at the 2-position and a phenyl group at the 6-position . The exact 3D structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Pyridine derivatives, including 2-Ethyl-6-phenylpyridine, are important heterocyclic compounds used in various chemical reactions . They can participate in redox reaction mechanisms and can be used for the synthesis of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-6-phenylpyridine can be determined using various analytical techniques . These may include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .

Scientific Research Applications

Catalytic Behavior in Organometallic Chemistry

2-Ethyl-6-phenylpyridine and similar compounds have been investigated for their role in catalysis, particularly in the field of organometallic chemistry. For example, phosphinopyridine ligands, which are closely related to 2-ethyl-6-phenylpyridine, have been used in nickel complexes for the catalytic oligomerization of ethylene. These ligands influence the stereoelectronic properties of the nickel complexes, impacting their catalytic behavior, including activity and selectivity for olefins (Speiser, Braunstein, & Saussine, 2004).

Solar Cell Applications

2-Ethyl-6-phenylpyridine derivatives have also found applications in solar cell technology. Cobalt complexes with terpyridine ligands, similar to 2-ethyl-6-phenylpyridine, have been utilized as redox mediators in dye-sensitized solar cells. These compounds can enhance cell efficiency by facilitating electron transfer and reducing recombination (Koussi-Daoud et al., 2015).

Synthesis of Pyridine Derivatives

In chemical synthesis, 2-ethyl-6-phenylpyridine and related compounds have been used to produce various pyridine derivatives. One example includes the synthesis of phenylmethyl-(2-pyridyl)-carbinol and similar compounds via the Grignard reaction with bromopyridines (Proost & Wibaut, 1940).

Electrocatalysis and Photocatalysis

2-Ethyl-6-phenylpyridine derivatives have been employed in the field of electrocatalysis and photocatalysis. For instance, they have been used in electrochemical phosphonation processes and in the development of photocatalytic materials for various applications. These applications include the production of phosphonated products and the photocatalysis of alcohol to aldehyde transformations (Grayaznova et al., 2015).

Chemosensors and Fluorescent Probes

Compounds related to 2-ethyl-6-phenylpyridine have been synthesized as chemosensors for metal ions detection. For example, Schiff base derivatives of 2-ethyl-6-phenylpyridine have been developed to detect Cr3+ ions through fluorescence enhancement, showcasing their potential as sensitive and selective probes (Chalmardi et al., 2017).

Organometallic Complexes and Ligand Design

2-Ethyl-6-phenylpyridine has been studied for its utility in the design of ligands for organometallic complexes. These complexes have been explored for various applications, including catalysis, luminescence, and redox chemistry. Their properties can be tailored by modifying the ligand structure, affecting the electronic and photophysical properties of the complexes (Wang et al., 2011).

properties

IUPAC Name

2-ethyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTQLTAYLIBTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407838
Record name 2-ethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-phenylpyridine

CAS RN

59239-12-2
Record name 2-ethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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